(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL
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Overview
Description
(2R)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of atoms, which includes an oxygen and nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the hydroxyl group at the desired position. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, industrial methods may incorporate green chemistry principles to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the bicyclic structure or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its bicyclic structure and functional groups could enable it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for various diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties could make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially modulating their activity. The presence of the hydroxyl group and other functional groups can also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL
- (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL
- 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)ethanol
Uniqueness
Compared to similar compounds, this compound is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The presence of the hydroxyl group at a specific position also differentiates it from other related compounds, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3/t7-,8?,9?/m1/s1 |
InChI Key |
SVZVISDDMQTWEY-AFPNSQJFSA-N |
Isomeric SMILES |
C[C@H](CN1C2CCC1COC2)O |
Canonical SMILES |
CC(CN1C2CCC1COC2)O |
Origin of Product |
United States |
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